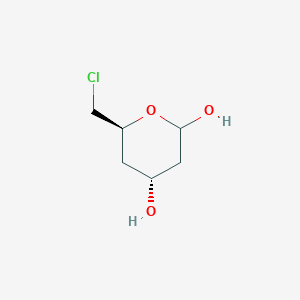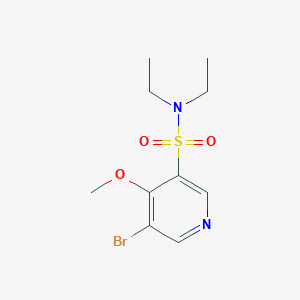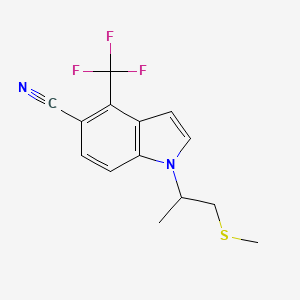![molecular formula C20H35NO16 B11825373 6-O-[2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-b-D-glucopyranosyl]-D-galactopyranose](/img/structure/B11825373.png)
6-O-[2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-b-D-glucopyranosyl]-D-galactopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-O-[2-Acetamido-2-desoxi-4-O-(b-D-galactopiranosil)-b-D-glucopiranosil]-D-galactopiranosa es un derivado complejo de carbohidratos. Este compuesto se caracteriza por su estructura intrincada, que incluye múltiples unidades de azúcar y un grupo acetamido.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 6-O-[2-Acetamido-2-desoxi-4-O-(b-D-galactopiranosil)-b-D-glucopiranosil]-D-galactopiranosa generalmente involucra múltiples pasos. Un método común incluye la protección de los grupos hidroxilo, reacciones de glicosilación y pasos posteriores de desprotección. Las condiciones de reacción a menudo requieren temperaturas específicas, disolventes y catalizadores para garantizar que se obtenga el producto deseado con alto rendimiento y pureza .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para la eficiencia y la rentabilidad, utilizando a menudo sistemas automatizados y técnicas de purificación avanzadas para lograr la calidad deseada .
Análisis De Reacciones Químicas
Tipos de Reacciones
6-O-[2-Acetamido-2-desoxi-4-O-(b-D-galactopiranosil)-b-D-glucopiranosil]-D-galactopiranosa puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: El compuesto se puede reducir utilizando agentes como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Esto implica reemplazar un grupo funcional por otro, a menudo utilizando nucleófilos o electrófilos en condiciones específicas.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen ácidos, bases, agentes oxidantes y agentes reductores. Las condiciones varían según la reacción deseada, pero a menudo implican temperaturas controladas, disolventes específicos y catalizadores para facilitar la reacción .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen del tipo de reacción y las condiciones utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción podría producir alcoholes. Las reacciones de sustitución pueden dar como resultado varios derivados dependiendo de los sustituyentes introducidos .
Aplicaciones Científicas De Investigación
6-O-[2-Acetamido-2-desoxi-4-O-(b-D-galactopiranosil)-b-D-glucopiranosil]-D-galactopiranosa tiene varias aplicaciones de investigación científica:
Química: Se utiliza en la síntesis de carbohidratos complejos y compuestos glicosilados.
Biología: El compuesto se estudia por su papel en los procesos celulares y las interacciones, particularmente en las vías de glicosilación.
Mecanismo De Acción
El mecanismo de acción de 6-O-[2-Acetamido-2-desoxi-4-O-(b-D-galactopiranosil)-b-D-glucopiranosil]-D-galactopiranosa implica su interacción con objetivos moleculares y vías específicas. El grupo acetamido y las unidades de azúcar juegan un papel crucial en su unión y actividad. El compuesto puede modular los procesos de glicosilación, afectando la función de las proteínas y las vías de señalización celular .
Comparación Con Compuestos Similares
Compuestos Similares
2-Acetamido-2-desoxi-b-D-glucopiranosa: Este compuesto es similar en estructura, pero carece de las unidades de azúcar adicionales.
2-Acetamido-4,6-di-O-bencil-2,3-N,O-carbonil-2-desoxi-1-tio-β-D-glucopiranósido: Otro donante de glucosil con un patrón de grupo protector diferente.
Unicidad
6-O-[2-Acetamido-2-desoxi-4-O-(b-D-galactopiranosil)-b-D-glucopiranosil]-D-galactopiranosa es única debido a su disposición específica de unidades de azúcar y la presencia del grupo acetamido. Esta estructura confiere propiedades y reactividad únicas, lo que la convierte en valiosa para aplicaciones específicas en investigación e industria .
Propiedades
Fórmula molecular |
C20H35NO16 |
|---|---|
Peso molecular |
545.5 g/mol |
Nombre IUPAC |
N-[(2R,3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[[(2S,3S,4R,5S)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxy]-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C20H35NO16/c1-5(24)21-9-12(27)17(37-20-16(31)14(29)10(25)6(2-22)35-20)7(3-23)36-19(9)33-4-8-11(26)13(28)15(30)18(32)34-8/h6-20,22-23,25-32H,2-4H2,1H3,(H,21,24)/t6-,7-,8+,9-,10+,11-,12-,13-,14+,15+,16-,17-,18?,19-,20+/m1/s1 |
Clave InChI |
VZIJAGXHAXHZJU-ZNIJYWQJSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@H]2[C@H]([C@H]([C@@H](C(O2)O)O)O)O)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O |
SMILES canónico |
CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)O)O)O)O)CO)OC3C(C(C(C(O3)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzonitrile, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]-](/img/structure/B11825301.png)
![2-(3-acetyl-5-methylpyrrolo[2,3-c]pyridin-1-yl)acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B11825311.png)





![3-Bromoimidazo[1,2-c]pyrimidine](/img/structure/B11825347.png)
![[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B11825348.png)
![3-methyl-2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)butanoic acid](/img/structure/B11825356.png)

![N-[1-[4-[3-(3-aminopropylamino)propylamino]butylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide;2,2,2-trifluoroacetic acid](/img/structure/B11825363.png)

